ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a [(4-nitrophenyl)formamido]methyl group at position 5, and a sulfanyl-propanamido side chain at position 2. The triazole ring is further linked to a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate moiety via an ester group. Its synthesis likely involves multi-step reactions, including cyclization, alkylation, and coupling, as inferred from analogous methodologies in related triazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O7S2/c1-4-44-30(40)26-21-9-5-8-12-24(21)46-29(26)33-27(38)18(2)45-31-35-34-25(36(31)22-10-6-7-11-23(22)43-3)17-32-28(39)19-13-15-20(16-14-19)37(41)42/h6-7,10-11,13-16,18H,4-5,8-9,12,17H2,1-3H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQYDUZQKLKPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the benzothiophene moiety and the various functional groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyphenyl and nitrophenyl groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The triazole ring and benzothiophene moiety can participate in substitution reactions, often using halogenated reagents and catalysts.
Scientific Research Applications
The compound ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications in detail, supported by data tables and case studies.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 446.54 g/mol.
Antimicrobial Activity
Recent studies suggest that compounds featuring triazole rings exhibit significant antimicrobial properties. The specific structure of this compound may enhance its efficacy against various pathogens due to the synergistic effects of its functional groups.
Anticancer Properties
Research indicates that benzothiophene derivatives have shown promise in anticancer studies. For instance, the presence of the triazole ring may contribute to the inhibition of cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. The methoxy and nitro groups may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels |
Synthesis Pathways
| Step No. | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic substitution | Formation of triazole ring via reaction with appropriate azole derivatives. |
| 2 | Condensation | Coupling of benzothiophene with carboxylic acid derivatives. |
| 3 | Reduction | Reduction of nitro groups to amines if necessary for biological activity. |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a related triazole compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting that structural modifications similar to those in this compound could enhance antimicrobial activity.
Case Study 2: Anticancer Potential
In vitro studies on benzothiophene derivatives revealed their ability to inhibit tumor growth in breast cancer models. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis pathways. This compound is hypothesized to exhibit similar effects due to its structural components.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzothiophene moiety play crucial roles in binding to these targets, while the functional groups modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
S-Alkylated 1,2,4-Triazole Derivatives
Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] () share structural motifs with the target compound, including:
- 1,2,4-Triazole Core : Both feature a triazole ring, but the target compound incorporates a 2-methoxyphenyl substituent instead of sulfonylphenyl groups.
- Sulfanyl Linkages : The sulfanyl group in the target compound is analogous to the thioether bridges in [10–15], which enhance stability and influence electronic properties.
- The tetrahydrobenzothiophene-carboxylate moiety in the target compound may enhance lipophilicity compared to the ethanone-terminated side chains in [10–15] .
Table 1: Structural and Functional Group Comparison
Tetrahydrobenzothiophene-Based Derivatives
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates () share the tetrahydrobenzothiophene core with the target compound. Key comparisons include:
- Side Chain Variations: The target compound’s triazole-propanamido side chain may offer greater hydrogen-bonding capacity compared to the acrylamido group in ’s derivatives. The ester group in the target compound could improve solubility in polar solvents relative to the cyano-acrylamido groups in .
Table 2: Physicochemical and Bioactivity Data (Inferred)
Formamido-Containing Compounds
The synthesis of 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () highlights the role of formamido groups in directing molecular interactions. Comparisons include:
- Formamido Functionality : Both compounds use formamido groups to enhance hydrogen bonding. However, the target’s 4-nitrophenyl substitution may reduce metabolic stability compared to the difluorophenyl group in .
- Chirality : ’s isomers were resolved via chiral chromatography, suggesting that the target compound—if stereocenters exist—may require similar purification strategies .
Key Research Findings and Implications
Biological Activity
Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Triazole ring : Known for its role in medicinal chemistry.
- Benzothiophene core : Associated with various biological activities.
- Methoxy and nitrophenyl substituents : Potentially enhancing pharmacological effects.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing triazole rings have been shown to possess significant antimicrobial properties. The presence of the nitrophenyl group may enhance this activity through electron-withdrawing effects that stabilize reactive intermediates during microbial metabolism.
- Anticancer Potential : The benzothiophene moiety has been linked to anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
Pharmacological Studies
Pharmacological evaluations have been conducted on similar compounds to assess their efficacy and safety profiles. For instance:
- In vitro studies demonstrated that triazole derivatives exhibit potent antifungal activity against various strains of fungi.
- In vivo studies showed that benzothiophene derivatives can significantly reduce tumor size in animal models.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including triazole ring formation, sulfanyl group incorporation, and amide coupling. A general method involves:
- Step 1 : Reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under reflux with catalytic acetic acid to form Schiff bases .
- Step 2 : Sulfur insertion via nucleophilic substitution using propanethiol derivatives.
- Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 4-nitrophenylformamido group .
Optimization : Use Bayesian algorithms or Design of Experiments (DoE) to screen parameters (temperature, solvent polarity, stoichiometry). For example, Bayesian optimization has been shown to improve yields by 20–30% in similar triazole syntheses .
Q. How should structural characterization be performed to confirm the compound’s identity?
- X-ray crystallography : Resolve the 3D structure, particularly for the triazole and benzothiophene moieties. Single-crystal analysis (e.g., with Cu-Kα radiation) can confirm bond lengths and angles, as demonstrated for analogous thiazolo-pyrimidine derivatives .
- NMR spectroscopy : Use - and -NMR to verify substituent positions. For example, the methoxyphenyl proton signals typically appear at δ 3.8–4.1 ppm, while the 4-nitrophenyl group shows aromatic peaks near δ 8.2–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 650.18) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays). The 4-nitrophenylformamido group may target nitroreductases .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Dose-response curves (0.1–100 µM) can identify IC values .
Advanced Research Questions
Q. How can solubility limitations in aqueous buffers be addressed for biological studies?
Q. What analytical methods are recommended for detecting degradation products?
- LC-MS/MS : Employ C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation byproducts. Monitor for hydrolyzed ester groups or sulfanyl oxidation .
- Stability studies : Conduct accelerated testing (40°C/75% RH for 6 months) and compare chromatographic profiles to identify labile sites .
Q. How should contradictory spectroscopic data (e.g., NMR vs. crystallography) be resolved?
- Dynamic vs. static structures : NMR may average signals for flexible groups (e.g., tetrahydrobenzothiophene), whereas crystallography captures static conformers. Use variable-temperature NMR to probe dynamics .
- DFT calculations : Compare experimental NMR shifts with quantum-mechanically predicted values (e.g., using Gaussian09) to validate assignments .
Q. What strategies mitigate low yields in the final amide coupling step?
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What purification techniques are effective for isolating this compound from byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
